1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
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Overview
Description
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a complex organic compound with significant biochemical and pharmacological properties. It is known for its role in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves multiple steps, including the formation of the oxolan ring and the introduction of the sulfanylidene group. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulfanylidene to sulfanyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce thiols.
Scientific Research Applications
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H14N2O5S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)18/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,18)/t5-,7+,8-,9-/m1/s1 |
InChI Key |
WARUUAMZJXEUEA-VCGXYPBASA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origin of Product |
United States |
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